molecular formula C10H10FN B1531019 4-Fluoro-3,5-dimethylphenylacetonitrile CAS No. 1000513-61-0

4-Fluoro-3,5-dimethylphenylacetonitrile

Cat. No. B1531019
CAS RN: 1000513-61-0
M. Wt: 163.19 g/mol
InChI Key: DYKROXSOTOZSPT-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-dimethylphenylacetonitrile is a chemical compound with the molecular formula C10H10FN . It has a molecular weight of 163.19 and is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 4-Fluoro-3,5-dimethylphenylacetonitrile is 1S/C10H10FN/c1-7-5-9(3-4-12)6-8(2)10(7)11/h5-6H,3H2,1-2H3 . This indicates that the molecule consists of a benzene ring with two methyl groups and one fluorine atom attached to it, along with an acetonitrile group.


Physical And Chemical Properties Analysis

The predicted boiling point of 4-Fluoro-3,5-dimethylphenylacetonitrile is 258.1±35.0 °C . The predicted density is 1.070±0.06 g/cm3 .

Safety And Hazards

4-Fluoro-3,5-dimethylphenylacetonitrile is classified as dangerous according to the Global Harmonized System (GHS) . The hazard statements include H301+H311+H331 (Toxic if swallowed, in contact with skin, or if inhaled), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing) .

properties

IUPAC Name

2-(4-fluoro-3,5-dimethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c1-7-5-9(3-4-12)6-8(2)10(7)11/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKROXSOTOZSPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3,5-dimethylphenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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